Cyclobutylmethyl chloroformate

Description

Contextualization within Chloroformate Chemistry

Cyclobutylmethyl chloroformate belongs to the broader class of organic compounds known as chloroformates, which are characterized by the functional group ROC(O)Cl. wikipedia.org These compounds are formally esters of chloroformic acid and are typically volatile, colorless liquids. wikipedia.org Chloroformates are widely recognized as important reagents in organic synthesis, primarily due to the reactivity of the chloroformate group, which is similar to that of acyl chlorides. wikipedia.org

Their principal applications in chemical synthesis include:

Protecting Group Chemistry : Chloroformates are instrumental in introducing protecting groups for amines, a fundamental strategy in multi-step organic synthesis, particularly in peptide and nucleotide chemistry. organic-chemistry.orgwikipedia.org The reaction of a chloroformate with an amine yields a stable carbamate (B1207046). wikidot.com Famous examples include benzyl (B1604629) chloroformate for the introduction of the carboxybenzyl (Cbz) group and 9-fluorenylmethyl chloroformate for the fluorenylmethyloxycarbonyl (Fmoc) group. wikipedia.org By analogy, this compound would be used to introduce a cyclobutylmethyloxycarbonyl (Cbmoc) protecting group.

Derivatization Agents : In analytical chemistry, especially in techniques like gas chromatography-mass spectrometry (GC-MS), chloroformates are used as derivatization agents. wikipedia.org They react with polar metabolites, such as amino acids, phenols, and carboxylic acids, to form less polar and more volatile derivatives that are more amenable to GC analysis. wikipedia.orgnih.gov Ethyl chloroformate, for instance, is commonly used for the comprehensive analysis of metabolites in biological samples. nih.govnih.gov

Synthesis of Carbonates and Carbamates : Beyond protection, the reaction of chloroformates with alcohols and amines provides a general route to carbonate esters and carbamates, respectively, which are classes of compounds with broad applications. wikipedia.org

The synthesis of chloroformates traditionally involves the reaction of an alcohol with phosgene (B1210022) (COCl₂). nih.gov Due to the high toxicity of phosgene, safer alternatives like diphosgene and triphosgene (B27547) are often employed. researchgate.net

Historical Perspective of Cyclobutyl-Containing Reagents

The cyclobutane (B1203170) ring, a four-membered carbocycle, has long been a subject of interest in organic synthesis. Initially considered a synthetic curiosity due to its inherent ring strain, the cyclobutane moiety has become increasingly significant as a building block in complex molecular architectures.

The strategic importance of cyclobutyl-containing reagents has grown for several key reasons:

Access to Complex Scaffolds : Cyclobutane derivatives serve as versatile intermediates. Their ring strain facilitates selective ring-opening reactions, providing access to a variety of linear and cyclic compounds that might be difficult to synthesize otherwise. tcichemicals.com

Medicinal Chemistry : In recent years, the cyclobutyl group has been recognized as a valuable component in drug design. Its unique, rigid, three-dimensional structure can impart favorable properties to bioactive molecules, such as improved metabolic stability or binding affinity. orgsyn.org Consequently, cyclobutyl fragments are found in a range of therapeutic agents, including anticancer and antiviral drugs. orgsyn.org

Diverse Synthetic Methods : A wide array of methods for the synthesis of cyclobutane derivatives has been developed over the decades. These include [2+2] cycloadditions, which are among the most powerful methods for constructing four-membered rings, as well as various cyclization and rearrangement reactions. orgsyn.org

The incorporation of a cyclobutane ring into a reagent like a chloroformate combines the unique steric and conformational properties of the cyclobutyl group with the well-established reactivity of the chloroformate functional group.

Scope of Academic Research Endeavors Related to this compound

Direct academic publications focusing exclusively on this compound (CAS Number: 81228-88-8) are scarce. bldpharm.com However, based on the known reactivity of analogous chloroformates, its potential research applications can be logically inferred. The primary areas of investigation for a reagent like this compound would likely fall into two main categories: its use as a protecting group reagent and as a derivatization agent.

As a Protecting Group Reagent: The main research thrust would be the development of the "cyclobutylmethyloxycarbonyl" (Cbmoc) group for the protection of amines. Studies in this area would typically investigate:

Conditions for Introduction : Optimizing the reaction conditions for the attachment of the Cbmoc group to various amines.

Stability : Assessing the stability of the resulting Cbmoc-protected amines under various reaction conditions (e.g., acidic, basic, oxidative, reductive) to establish its orthogonality to other common protecting groups. organic-chemistry.org

Conditions for Cleavage : Developing efficient and selective methods for the removal of the Cbmoc group to release the free amine.

The properties of the cyclobutylmethyl group might offer advantages in terms of stability or cleavage conditions compared to existing protecting groups. For example, cyclohexyl chloroformate has been used to introduce the cyclohexyloxycarbonyl (Hoc) group, which showed suitable stability and removability in peptide synthesis. researchgate.net

As a Derivatization Agent: In the field of metabolomics and analytical chemistry, research would focus on the utility of this compound for derivatizing small, polar molecules for analysis by GC-MS. nih.gov Key research questions would include:

Reaction Efficiency : Evaluating the efficiency and completeness of the derivatization reaction with a wide range of metabolites.

Chromatographic Properties : Assessing the volatility and chromatographic behavior of the resulting derivatives.

Mass Spectrometric Fragmentation : Studying the fragmentation patterns of the Cbmoc-derivatives to enable reliable identification and quantification.

The unique mass of the cyclobutylmethyl group could provide distinct fragmentation patterns, potentially aiding in the structural elucidation of unknown metabolites.

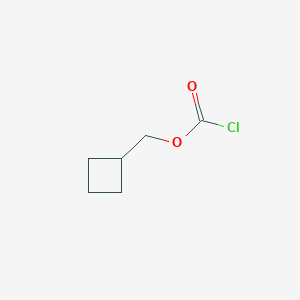

Structure

2D Structure

3D Structure

Properties

CAS No. |

81228-88-8 |

|---|---|

Molecular Formula |

C6H9ClO2 |

Molecular Weight |

148.59 g/mol |

IUPAC Name |

cyclobutylmethyl carbonochloridate |

InChI |

InChI=1S/C6H9ClO2/c7-6(8)9-4-5-2-1-3-5/h5H,1-4H2 |

InChI Key |

VYDCMCUZQPGSKZ-UHFFFAOYSA-N |

Canonical SMILES |

C1CC(C1)COC(=O)Cl |

Origin of Product |

United States |

Synthetic Methodologies for Cyclobutylmethyl Chloroformate

Established Synthetic Pathways

The synthesis of cyclobutylmethyl chloroformate is primarily achieved through well-established methods for chloroformate production, with the phosgenation of the corresponding alcohol being the most prominent route.

Phosgenation of Cyclobutylmethyl Alcohol

The most direct and widely practiced method for the synthesis of this compound involves the reaction of cyclobutylmethyl alcohol with phosgene (B1210022) (COCl₂). paushak.com This reaction is analogous to the synthesis of other common chloroformates such as methyl chloroformate and benzyl (B1604629) chloroformate. orgsyn.orgsynzeal.comcdhfinechemical.com The process entails the nucleophilic attack of the alcohol's oxygen atom on the electrophilic carbonyl carbon of phosgene, leading to the displacement of a chloride ion and the formation of the chloroformate, with hydrogen chloride as a byproduct.

The reaction is typically carried out in an inert solvent, such as toluene (B28343) or dichloromethane (B109758), at low temperatures (often between 0 and 20 °C) to control the exothermicity and minimize side reactions. orgsyn.orggoogle.com The presence of a base, such as pyridine (B92270), can be employed to scavenge the generated hydrogen chloride, although this is not always necessary.

A general representation of this reaction is as follows:

Cyclobutylmethyl Alcohol + Phosgene → this compound + Hydrogen Chloride

| Reactant/Product | Molecular Formula | Role |

| Cyclobutylmethyl Alcohol | C₅H₁₀O | Starting Material |

| Phosgene | COCl₂ | Reagent |

| This compound | C₆H₉ClO₂ | Product |

| Hydrogen Chloride | HCl | Byproduct |

Alternative Chloroformate Synthesis Routes

Concerns over the high toxicity and handling difficulties associated with phosgene gas have prompted the development of alternative reagents. kobe-u.ac.jporgsyn.org Triphosgene (B27547), or bis(trichloromethyl) carbonate (BTC), a stable, crystalline solid, serves as a safer substitute for phosgene. kobe-u.ac.jp In the presence of a tertiary amine catalyst, such as pyridine, triphosgene decomposes in situ to generate phosgene, which then reacts with the alcohol in the same manner as described above. This method offers a more convenient and safer laboratory-scale synthesis of chloroformates. chemicalbook.com

The reaction using triphosgene can be represented as:

3 Cyclobutylmethyl Alcohol + Bis(trichloromethyl) Carbonate → 3 this compound + 2 HCl + CO₂ + 2 CHCl₃

Another phosgene surrogate is diphosgene (trichloromethyl chloroformate), a liquid that is less volatile than phosgene. orgsyn.org It can also be used to convert alcohols to chloroformates under similar conditions.

Precursor Synthesis and Purity Considerations

The primary precursor for the synthesis of this compound is cyclobutylmethyl alcohol. The purity of this alcohol is paramount, as impurities can lead to the formation of undesired side products during the phosgenation reaction, complicating purification of the final product.

Cyclobutylmethyl alcohol can be synthesized through various established methods in organic chemistry. A common route involves the reduction of cyclobutanecarboxylic acid or its corresponding esters (e.g., methyl cyclobutanecarboxylate). Powerful reducing agents like lithium aluminum hydride (LiAlH₄) in an anhydrous ether solvent are typically employed for this transformation.

Cyclobutanecarboxylic Acid + LiAlH₄ → Cyclobutylmethyl Alcohol

Alternatively, Grignard reactions can be utilized. For instance, the reaction of a cyclobutylmagnesium halide with formaldehyde (B43269) would yield cyclobutylmethyl alcohol. The purity of the alcohol is typically ensured through distillation or chromatographic techniques before its use in the subsequent chloroformate synthesis.

Optimization of Reaction Conditions for Preparative Scale

For the large-scale synthesis of this compound, optimization of reaction conditions is crucial to maximize yield, ensure safety, and maintain product quality. Key parameters that are typically optimized include:

Temperature: Maintaining a low reaction temperature is critical to control the exothermic reaction and prevent the formation of byproducts such as the corresponding carbonate (bis(cyclobutylmethyl) carbonate).

Stoichiometry: A slight excess of phosgene or its substitute is often used to ensure complete conversion of the alcohol.

Solvent: The choice of an inert and dry solvent is important to prevent side reactions with the highly reactive phosgene and chloroformate product.

Addition Rate: The slow and controlled addition of the alcohol to the phosgene solution (or vice versa) helps to manage the reaction rate and heat generation.

Purging: After the reaction is complete, purging the reaction mixture with an inert gas (e.g., nitrogen) is necessary to remove any unreacted phosgene and hydrogen chloride.

The purification of the final product is typically achieved through vacuum distillation to separate the this compound from the solvent and any high-boiling impurities.

| Parameter | Typical Condition | Rationale |

| Temperature | 0 - 20 °C | Control exothermicity, minimize side products |

| Reagent Ratio | Slight excess of phosgenating agent | Ensure complete conversion of alcohol |

| Solvent | Anhydrous, inert (e.g., Toluene, CH₂Cl₂) | Prevent unwanted side reactions |

| Purification | Vacuum Distillation | Isolate pure product |

Green Chemistry Approaches in this compound Synthesis

The principles of green chemistry aim to reduce the environmental impact of chemical processes. In the context of this compound synthesis, several strategies can be considered to make the process more environmentally benign.

The primary green chemistry concern is the use of highly toxic phosgene. As mentioned earlier, the use of phosgene surrogates like triphosgene and diphosgene is a significant step towards a safer process. kobe-u.ac.jporgsyn.org

Further green chemistry considerations include:

Solvent Selection: Replacing hazardous chlorinated solvents like dichloromethane with greener alternatives such as toluene or even solvent-free conditions where feasible.

Catalysis: The use of catalytic amounts of reagents instead of stoichiometric amounts can reduce waste. For example, catalytic generation of phosgene from a safer precursor at the point of use.

Atom Economy: Designing synthetic routes that maximize the incorporation of all materials used in the process into the final product. The phosgenation reaction itself has a good atom economy if the HCl byproduct can be utilized.

Energy Efficiency: Optimizing reaction conditions to reduce energy consumption, for instance, by running the reaction at ambient temperature if a suitable catalyst is found.

Recent research has explored the photo-on-demand synthesis of chloroformates from chloroform (B151607) and an alcohol, which could offer a safer, in-situ generation of the reactive species, minimizing the risks associated with handling and transporting phosgene. kobe-u.ac.jp

Reactivity and Reaction Mechanisms of Cyclobutylmethyl Chloroformate

Electrophilic Nature of the Chloroformate Moiety

The chloroformate functional group is characterized by a carbonyl carbon atom bonded to a chlorine atom and an oxygen atom of the cyclobutylmethoxy group. Both chlorine and oxygen are highly electronegative atoms that withdraw electron density from the carbonyl carbon. This inductive effect renders the carbonyl carbon significantly electron-deficient and, therefore, highly electrophilic. chemicalbull.com This pronounced electrophilicity makes cyclobutylmethyl chloroformate susceptible to attack by a wide range of nucleophiles, initiating many of its characteristic reactions. The general structure of chloroformates is R-O-CO-Cl, where the reactivity is centered on the electrophilic carbonyl carbon. chemicalbull.com

Nucleophilic Acyl Substitution Reactions

The principal reaction pathway for this compound is nucleophilic acyl substitution. masterorganicchemistry.com This two-step mechanism, common to acyl halides, involves an initial addition of a nucleophile to the electrophilic carbonyl carbon, followed by the elimination of a leaving group. masterorganicchemistry.comyoutube.com

The general mechanism proceeds as follows:

Nucleophilic Attack: A nucleophile (Nu:) attacks the electrophilic carbonyl carbon of the this compound, breaking the π-bond of the carbonyl group. This results in the formation of a tetrahedral intermediate where the carbonyl oxygen carries a negative charge. masterorganicchemistry.comyoutube.com

Elimination of the Leaving Group: The tetrahedral intermediate is transient. The negative charge on the oxygen atom reforms the carbon-oxygen double bond, and in the process, the chloride ion (Cl⁻), a good leaving group, is expelled. masterorganicchemistry.comyoutube.com

Formation of Carbamates

One of the most significant applications of chloroformates, including this compound, is in the synthesis of carbamates. wikipedia.orgchemicalbull.com Carbamates are esters of carbamic acid and are important functional groups in pharmaceuticals and agrochemicals. nih.gov

This compound readily reacts with primary and secondary amines to yield the corresponding N-cyclobutylmethyl carbamates. wikipedia.org The lone pair of electrons on the nitrogen atom of the amine acts as the nucleophile, attacking the electrophilic carbonyl carbon of the chloroformate. The reaction is typically conducted in the presence of a base to neutralize the hydrogen chloride (HCl) byproduct that is formed. wikipedia.org

General Reaction with Amines:

| Reactant 1 | Reactant 2 | Product | Byproduct |

|---|---|---|---|

| This compound | Primary Amine (R-NH₂) | N-Alkyl-cyclobutylmethyl carbamate (B1207046) | HCl |

In a similar fashion, this compound can react with alcohols to form carbonate esters. wikipedia.org In this reaction, the oxygen atom of the alcohol's hydroxyl group serves as the nucleophile. The reaction also typically requires a base to scavenge the generated HCl. wikipedia.org

General Reaction with Alcohols:

| Reactant 1 | Reactant 2 | Product | Byproduct |

|---|

To improve the efficiency and yield of carbamate and carbonate synthesis, various catalytic strategies can be employed. While readily available, chloroformates sometimes require long reaction times and an excess of base for acceptable efficiency. nih.gov

Base Catalysis: The use of a stoichiometric or catalytic amount of a base is standard. Tertiary amines like triethylamine (B128534) or pyridine (B92270) are commonly used to neutralize the HCl byproduct, driving the reaction to completion. wikipedia.org More potent catalysts, such as 4-dimethylaminopyridine (B28879) (DMAP), can significantly accelerate the reaction. rbattalcollege.org

Metal Catalysis: Certain metal catalysts have been shown to promote carbamate formation. For instance, indium-catalyzed reactions of amines and chloroformates have been developed as an efficient method for synthesizing carbamates. nih.gov Other catalysts, such as those based on zirconium(IV), have been used in exchange processes to produce carbamates. organic-chemistry.org

Dealkylation Reactions

Chloroformates can also participate in dealkylation reactions, particularly with tertiary amines. Phenyl chloroformate, for example, is used for the efficient cleavage of tertiary amines under mild conditions, resulting in the formation of a phenyl N-carboxylate. rsc.org This process involves the attack of the tertiary amine on the chloroformate, followed by the cleavage of one of the N-alkyl groups.

Furthermore, alkyl chloroformate esters have been observed to undergo thermal degradation. This decomposition reaction can yield an alkyl chloride and carbon dioxide through a proposed internal nucleophilic substitution mechanism (Sₙi). wikipedia.org The stability of the chloroformate is dependent on the nature of the alkyl group, with primary alkyl chloroformates being more stable than secondary and tertiary ones. nih.gov

N-Dealkylation of Tertiary Amines

The N-dealkylation of tertiary amines is a crucial transformation in organic synthesis, particularly in the modification of complex natural products like alkaloids. Chloroformate reagents are widely employed for this purpose, offering an effective alternative to harsher methods. nih.gov The general mechanism involves the reaction of a tertiary amine with a chloroformate, leading to the formation of a carbamate intermediate. This intermediate is subsequently hydrolyzed to yield the corresponding secondary amine. nih.gov

The process begins with the nucleophilic attack of the tertiary amine on the electrophilic carbonyl carbon of the chloroformate. This step forms a quaternary ammonium (B1175870) salt. The subsequent step involves the cleavage of a carbon-nitrogen bond of the original amine, with the chloride ion acting as a nucleophile, resulting in the formation of a stable carbamate and an alkyl chloride. nih.gov The choice of the alkyl group on the chloroformate can influence the reaction's efficiency and the ease of the final deprotection step. For instance, α-chloroethyl chloroformate is known for facilitating a more straightforward hydrolysis of the carbamate intermediate. nih.govepa.gov

While specific research data on the use of this compound in N-dealkylation is not extensively documented in publicly available literature, its reactivity can be inferred from the established mechanism for other alkyl chloroformates. The reaction would proceed as illustrated below, with the cyclobutylmethyl group being transferred to the amine nitrogen, followed by its removal in a subsequent step.

General Reaction Scheme for N-Dealkylation using a Chloroformate:

Step 1: Carbamate Formation R₃N + ClCOOR' → [R₃N⁺-COOR']Cl⁻ → R₂N-COOR' + RCl

Step 2: Hydrolysis R₂N-COOR' + H₂O → R₂NH + R'OH + CO₂

In this reaction, R represents the alkyl groups on the tertiary amine, and R' represents the alkyl group of the chloroformate.

Mechanistic Parallels to the Von Braun Reaction

Comparison of Mechanisms:

| Feature | Chloroformate Dealkylation | Von Braun Reaction |

| Reagent | Alkyl Chloroformate (e.g., R'OCOCl) | Cyanogen (B1215507) Bromide (BrCN) |

| Initial Step | Nucleophilic attack by the amine on the carbonyl carbon of the chloroformate. | Nucleophilic attack by the amine on the cyanide carbon of BrCN. |

| Intermediate | Quaternary ammonium carbamate salt. | Quaternary cyanoammonium bromide salt. |

| Cleavage Step | The chloride ion attacks an N-alkyl group, displacing the carbamate. | The bromide ion attacks an N-alkyl group, displacing the cyanamide. |

| Product before Hydrolysis | Carbamate | Cyanamide |

Both reactions proceed through a two-step nucleophilic substitution mechanism where the amine first acts as a nucleophile, and then a halide ion acts as a nucleophile to cleave a C-N bond. wikipedia.org However, chloroformates are often considered safer and can offer greater selectivity compared to the highly toxic and reactive cyanogen bromide, which has led to their widespread adoption in modern organic synthesis. researchgate.net

Chemoselectivity in Complex Molecular Architectures

In the N-dealkylation of tertiary amines containing various N-substituents, the choice of chloroformate reagent can influence which alkyl group is preferentially removed. The selectivity of this cleavage is a critical consideration in the synthesis of complex molecules, such as alkaloids, where multiple reactive sites may be present. nih.govthieme-connect.de

The general trend for the ease of cleavage of alkyl groups from a tertiary amine by a chloroformate is typically: Benzyl (B1604629) > Allyl > Methyl > Other Primary Alkyl Groups nii.ac.jpacademicjournals.orgresearchgate.net

This selectivity is attributed to the relative stability of the carbocation-like transition state formed during the cleavage of the C-N bond. Groups that can stabilize a positive charge, such as benzyl and allyl groups, are cleaved more readily.

Radical and Carbocationic Chemistry Involving the Cyclobutylmethyl Group

The cyclobutylmethyl moiety is of significant interest in physical organic chemistry due to its propensity to undergo rearrangements via carbocationic and radical intermediates, driven by the release of ring strain inherent in the four-membered cyclobutane (B1203170) ring.

Ring Expansion Pathways of Cyclobutylmethyl Carbenium Ions

The cyclobutylmethyl carbenium ion is a classic example of a reactive intermediate that readily undergoes rearrangement. This rearrangement is primarily a ring expansion to form a more stable cyclopentyl cation. The primary driving forces for this transformation are the relief of the significant angle strain of the cyclobutane ring and the conversion of a primary or secondary carbenium ion into a more stable secondary or tertiary carbenium ion.

Computational studies have shown that the cyclobutylmethyl cation can exist as a nonclassical, σ-delocalized species that is distinct from the cyclopentyl cation. researchgate.net The ring expansion can be initiated from various precursors, such as cyclobutylmethyl halides or alkenylcyclobutanols, under acidic or metal-promoted conditions. nih.govgoogle.com For instance, the acid-catalyzed rearrangement of 1-alkenylcyclobutanols proceeds via a semipinacol-type rearrangement, leading to the formation of cyclopentanones. google.com

Pathways for Cyclobutylmethyl Carbenium Ion Rearrangement:

Direct Ring Expansion: The primary cyclobutylmethyl cation rearranges to a secondary cyclopentyl cation.

Semipinacol-type Rearrangement: In substituted systems like 1-alkenylcyclobutanols, the formation of a carbocation adjacent to the ring triggers the migration of one of the ring carbons, leading to an expanded ring. google.com

Ring Scission and Rearrangements of Cyclobutylmethyl Radicals

The cyclobutylmethyl radical also exhibits characteristic rearrangement reactions, primarily through ring-opening (β-scission). Unlike carbocations, 1,2-alkyl shifts are generally unfavorable for radical intermediates. Instead, the cyclobutylmethyl radical can undergo homolytic cleavage of the C-C bond within the ring to form a 4-pentenyl radical. This process is driven by the release of ring strain.

Kinetic studies using electron paramagnetic resonance (EPR) spectroscopy have been employed to determine the rate constants for the ring-opening of the cyclobutylmethyl radical. This ring scission is a unimolecular process that competes with other radical reactions, such as trapping by a radical scavenger. The rearrangement of substituted cyclohexyl radicals to cyclopentylmethyl radicals has also been studied, highlighting the tendency of strained ring systems to rearrange to less strained structures via radical pathways. academicjournals.org

Conversion to Aldehydes via Metal Catalysis

Chloroformates can serve as precursors for the synthesis of aldehydes through metal-catalyzed decomposition. A patented process describes the conversion of a chloroformate to an aldehyde by contacting it with a liquid reaction medium containing a Group VIII noble metal catalyst, such as palladium or iridium, complexed with a biphyllic ligand like triphenylphosphine.

The reaction proceeds by the decomposition of the chloroformate into an aldehyde, hydrogen chloride, and carbon monoxide. For example, ethyl chloroformate can be converted to acetaldehyde (B116499) using this method.

General Reaction: R'OCOCl --(Metal Catalyst)--> R'CHO + HCl + CO

Applying this to this compound, the expected product would be cyclobutylmethanal. The reaction is typically carried out at elevated temperatures (75°C to 400°C) and pressures sufficient to maintain a liquid phase. This transformation offers a pathway to synthesize aldehydes from alcohols, as the alcohol can first be converted to a chloroformate using phosgene (B1210022), which is then decomposed to the aldehyde.

Alternative metal-catalyzed methods for aldehyde synthesis often involve the oxidation or reduction of other functional groups. For instance, ruthenium-catalyzed hydrogen transfer reactions can convert primary alcohols to methyl esters via an aldehyde intermediate.

Interactions with Solvent Systems and Atmospheric Components

Interactions with Solvent Systems

The interaction of this compound with solvents is expected to be dominated by solvolysis, a reaction in which the solvent molecule acts as the nucleophile. The rate and mechanism of this process are highly dependent on the solvent's properties, such as its nucleophilicity and ionizing power. Chloroformates, as a class of compounds, are known to undergo hydrolysis in the presence of water. oecd.orgnih.gov The hydrolysis of lower alkyl chloroformates like methyl and ethyl chloroformate is rapid, with half-lives in water at room temperature ranging from 1.4 to 53.2 minutes. nih.gov The primary products of hydrolysis are the corresponding alcohol (cyclobutylmethanol), hydrochloric acid (HCl), and carbon dioxide (CO2). oecd.org

The solvolysis of chloroformates in various pure and binary aqueous organic mixtures is often analyzed using the extended Grunwald-Winstein equation. This equation helps in elucidating the reaction mechanism by correlating the specific rate of solvolysis with the solvent nucleophilicity and ionizing power. nih.govkoreascience.kr Studies on analogous compounds like isobutyl chloroformate show that the reaction can proceed through different pathways, including a bimolecular addition-elimination mechanism or an ionization (S_N1-type) mechanism, depending on the solvent. nih.gov For instance, in solvents with high nucleophilicity, the addition-elimination pathway is generally favored. Conversely, in highly ionizing, low-nucleophilicity solvents, the ionization mechanism may become more significant.

The solvolysis of isobutyl chloroformate, a structural isomer of this compound, has been studied at 40.0 °C in a variety of solvent systems. nih.gov The data from these studies can provide an approximation of the expected reactivity of this compound.

Table 1: Specific Rates of Solvolysis (k) of Isobutyl Chloroformate at 40.0 °C in Various Solvents

| Solvent | k x 105 (s-1) |

|---|---|

| 100% EtOH | 9.47 |

| 90% EtOH | 63.8 |

| 80% EtOH | 141 |

| 100% MeOH | 54.1 |

| 90% MeOH | 204 |

| 80% MeOH | 398 |

| 97% TFE | 35.8 |

| 70% TFE | 425 |

| 50% TFE | 1140 |

Data sourced from a study on isobutyl chloroformate and presented here for comparative purposes. TFE refers to 2,2,2-trifluoroethanol. nih.gov

The reaction mechanism for the solvolysis of chloroformates can also be influenced by the structure of the alkyl group. For example, studies on (1S)-(+)-menthyl chloroformate suggest an associative S_N2 mechanism where bond making is more pronounced than bond breaking in the transition state. koreascience.kr Given the presence of the cyclobutyl group, which can influence steric hindrance and electronic effects at the reaction center, the precise mechanism for this compound would require specific experimental investigation.

Interactions with Atmospheric Components

There is a notable lack of specific data regarding the atmospheric fate and degradation of chloroformates, including this compound. nih.gov However, general principles of atmospheric chemistry for volatile organic compounds (VOCs) containing chlorine can be applied to predict potential reaction pathways.

The primary atmospheric degradation process for many organic compounds is reaction with photochemically generated hydroxyl radicals (•OH). While specific rate constants for the reaction of this compound with •OH are not available, it is expected that this reaction would lead to the abstraction of a hydrogen atom from the cyclobutylmethyl group.

Furthermore, given that this compound is a chlorinated compound, its atmospheric degradation could potentially release chlorine atoms. These chlorine atoms can participate in catalytic cycles that affect atmospheric composition. The degradation products of similar chlorinated compounds in the troposphere can include hydrogen chloride (HCl), carbon monoxide (CO), and phosgene (COCl2). nih.govnih.gov Phosgene itself is a toxic gas that can be further hydrolyzed in the atmosphere. nih.govnih.gov

The atmospheric lifetime of this compound will be determined by the sum of the rates of all removal processes, including photolysis and reaction with atmospheric oxidants like •OH, ozone (O3), and nitrate (B79036) radicals (NO3). Without experimental data, it is difficult to quantify the atmospheric residence time of this specific compound. Studies on other chlorinated esters have shown that reactions with Cl atoms can be a significant degradation pathway in coastal and industrialized areas where chlorine atom concentrations can be elevated. researchgate.net

Advanced Analytical Characterization of Cyclobutylmethyl Chloroformate and Its Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the carbon-hydrogen framework of a molecule. By analyzing the chemical shifts, coupling constants, and signal multiplicities, the precise arrangement of atoms can be determined.

Proton (¹H) NMR Analysis

Proton NMR spectroscopy of cyclobutylmethyl chloroformate reveals characteristic signals corresponding to the distinct proton environments within the molecule. The protons of the cyclobutane (B1203170) ring typically appear in the upfield region of the spectrum. For instance, the protons of an unsubstituted cyclobutane ring resonate around 1.96 ppm. docbrown.info In this compound, the methylene (B1212753) protons (CH₂) adjacent to the chloroformate group are expected to be deshielded due to the electron-withdrawing nature of the oxygen and chlorine atoms, thus appearing at a lower field. The remaining protons on the cyclobutane ring will exhibit complex splitting patterns due to spin-spin coupling with neighboring protons. A theoretical study has rationalized the chemical shifts of cyclobutane, noting it is shifted downfield compared to larger cycloalkanes. nih.gov

A hypothetical ¹H NMR data table for this compound is presented below, based on established principles and data from similar structures.

Table 1: Hypothetical ¹H NMR Data for this compound

| Proton Assignment | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |

|---|---|---|---|

| -CH₂-O- | 4.2 - 4.5 | Doublet | 6.0 - 7.0 |

| -CH(CH₂)- | 2.5 - 2.8 | Multiplet | - |

Carbon-13 (¹³C) NMR Analysis

In the ¹³C NMR spectrum of this compound, the carbonyl carbon of the chloroformate group is highly deshielded and appears at a significantly downfield chemical shift, typically in the range of 150-170 ppm. The carbon of the methylene group attached to the oxygen atom is also deshielded, resonating at a lower field compared to the cyclobutane ring carbons. The carbons of the cyclobutane ring itself will have chemical shifts in the aliphatic region, with the carbon attached to the methylene group showing a slightly different shift compared to the other ring carbons. For an unsubstituted cyclobutane, a single chemical shift at 22.4 ppm is observed, indicating the equivalence of all four carbon atoms. docbrown.info

A hypothetical ¹³C NMR data table for this compound is provided below.

Table 2: Hypothetical ¹³C NMR Data for this compound

| Carbon Assignment | Chemical Shift (δ, ppm) |

|---|---|

| C=O | 150 - 155 |

| -CH₂-O- | 70 - 75 |

| -CH(CH₂)- | 35 - 40 |

Two-Dimensional NMR Techniques for Structural Elucidation

Two-dimensional (2D) NMR techniques are powerful tools for unambiguously assigning proton and carbon signals and for determining the connectivity of atoms within a molecule. omicsonline.orgresearchgate.net Techniques such as Correlation Spectroscopy (COSY), Heteronuclear Single Quantum Coherence (HSQC), and Heteronuclear Multiple Bond Correlation (HMBC) are particularly valuable.

COSY spectra reveal correlations between protons that are coupled to each other, helping to trace the proton-proton networks within the cyclobutane ring and the methyl group. youtube.com

HSQC spectra correlate directly bonded proton and carbon atoms, allowing for the direct assignment of the ¹³C signals based on the already assigned ¹H signals. youtube.com

HMBC spectra show correlations between protons and carbons that are separated by two or three bonds. This is crucial for establishing the connectivity between the cyclobutylmethyl group and the chloroformate moiety. youtube.com

These 2D NMR experiments provide a comprehensive and detailed picture of the molecular structure, confirming the proposed connectivity and stereochemistry of this compound and its derivatives. omicsonline.orgresearchgate.net

Mass Spectrometry (MS)

Mass spectrometry is a vital analytical technique used to determine the molecular weight and elemental composition of a compound and to gain insights into its structure through the analysis of fragmentation patterns.

High-Resolution Mass Spectrometry (HRMS)

High-Resolution Mass Spectrometry (HRMS) provides highly accurate mass measurements, allowing for the determination of the elemental formula of this compound and its derivatives. pnnl.gov This technique can distinguish between compounds with the same nominal mass but different elemental compositions, providing a high degree of confidence in the identification of the target molecule. pnnl.gov The exact mass of the molecular ion can be used to confirm the chemical formula C₆H₉ClO₂ for this compound.

Fragmentation Pathways of this compound Derivatives

In mass spectrometry, particularly with electron ionization (EI), the molecular ion of this compound will undergo fragmentation, breaking into smaller, charged fragments. youtube.com The analysis of these fragmentation patterns can provide valuable structural information. Common fragmentation pathways for chloroformate derivatives often involve the loss of the chlorine atom, the carbonyl group, or cleavage of the ester bond.

For this compound, key fragmentation pathways could include:

Loss of Chlorine: The initial loss of a chlorine radical (•Cl) to form a [M-Cl]⁺ ion.

Decarbonylation: Subsequent loss of carbon monoxide (CO) from the [M-Cl]⁺ ion.

Alpha-Cleavage: Cleavage of the bond between the cyclobutane ring and the methylene group, leading to the formation of a stable cyclobutyl cation or a cyclobutylmethyl radical.

McLafferty-type Rearrangement: While less common for this specific structure, rearrangements involving hydrogen transfer could potentially occur. youtube.com

The fragmentation of derivatives of this compound, such as those formed in metabolomics studies by derivatization with agents like methyl chloroformate, can be systematically studied to understand the reactivity and structure of the parent molecules. nih.gov The fragmentation patterns of these derivatives provide a fingerprint that can be used for their identification and quantification in complex biological samples. nih.gov

Table 3: Predicted Key Mass Fragments for this compound

| Fragment Ion | Proposed Structure | m/z (Mass-to-Charge Ratio) |

|---|---|---|

| [M]⁺ | [C₆H₉ClO₂]⁺ | 148/150 (due to ³⁵Cl/³⁷Cl isotopes) |

| [M-Cl]⁺ | [C₆H₉O₂]⁺ | 113 |

| [C₄H₇-CH₂]⁺ | Cyclobutylmethyl cation | 83 |

| [C₄H₇]⁺ | Cyclobutyl cation | 55 |

Chromatographic Techniques for Separation and Purity Assessment

Chromatographic techniques are fundamental in the analysis of this compound and its derivatives, enabling their separation, purification, and purity assessment. The choice of technique is dictated by the volatility and polarity of the analyte, with gas and liquid chromatography being the most prevalent methods.

Gas Chromatography (GC) Applications

Gas chromatography is a powerful tool for the analysis of volatile compounds. Due to their reactive nature, chloroformates can be challenging to analyze directly by GC. However, the technique is widely employed for the analysis of derivatives of this compound and for monitoring reactions where it is consumed.

Direct Analysis and Derivatization:

While direct GC analysis of this compound is feasible, derivatization is a common strategy to enhance stability and improve chromatographic behavior. Chloroformates are frequently used as derivatizing agents themselves to increase the volatility of polar analytes like amino acids, carboxylic acids, and phenols, making them amenable to GC analysis. nih.govnih.govresearchgate.net For instance, the reaction of an analyte with this compound would yield a corresponding carbamate (B1207046) or ester, which can then be readily analyzed by GC-MS.

A general approach involves the conversion of the chloroformate to a less reactive and more stable derivative, such as an amide, prior to GC analysis. This is particularly useful for quantitative analysis in the presence of related acidic impurities. nih.gov

Typical GC Parameters for Chloroformate Analysis:

The following table outlines typical GC conditions that can be adapted for the analysis of this compound and its derivatives, based on methods developed for similar compounds.

| Parameter | Typical Value/Condition |

| Column | Capillary columns such as Rtx-5 (cross-linked 5% diphenyl/95% dimethyl polysiloxane) or similar non-polar to mid-polar columns. researchgate.net |

| Injector Temperature | 250 - 280 °C |

| Detector | Flame Ionization Detector (FID) or Mass Spectrometer (MS) |

| Carrier Gas | Helium or Nitrogen |

| Temperature Program | A temperature gradient is typically employed, starting from a lower temperature (e.g., 50-75 °C) and ramping up to a higher temperature (e.g., 250-300 °C) to ensure the separation of components with different boiling points. |

This data is generalized from methods for other chloroformates and should be optimized for specific applications involving this compound.

Liquid Chromatography (LC) Methodologies

Liquid chromatography, particularly high-performance liquid chromatography (HPLC), is a versatile technique for the separation and quantification of a wide range of compounds, including those that are not sufficiently volatile or are thermally labile for GC analysis.

Reversed-Phase HPLC:

For the analysis of this compound and its reaction products, reversed-phase HPLC is the most common approach. In this mode, a non-polar stationary phase (e.g., C18 or C8) is used with a polar mobile phase.

A method for a related compound, 2-chloroethyl chloroformate, utilizes a C18 column with a mobile phase consisting of acetonitrile (B52724) and water with a phosphoric acid modifier. sielc.com For applications requiring mass spectrometry (MS) detection, volatile buffers like formic acid or ammonium (B1175870) acetate (B1210297) are used instead of non-volatile acids.

Derivatization for Enhanced Detection:

This compound itself lacks a strong chromophore, making UV detection challenging at low concentrations. To overcome this, pre- or post-column derivatization can be employed to introduce a UV-active or fluorescent tag. However, LC-MS is often preferred as it does not necessitate derivatization for detection.

Illustrative HPLC Parameters:

The table below provides a starting point for developing an HPLC method for this compound analysis, based on established methods for similar compounds.

| Parameter | Typical Value/Condition |

| Column | Reversed-phase C18 or C8, 5 µm particle size, 4.6 x 250 mm |

| Mobile Phase | A gradient of acetonitrile and water, often with an acid modifier like 0.1% formic acid or phosphoric acid. sielc.com |

| Flow Rate | 0.8 - 1.2 mL/min |

| Detector | UV (at low wavelengths, e.g., 210 nm) or Mass Spectrometer (MS) |

| Column Temperature | 25 - 40 °C |

These parameters are based on methods for analogous chloroformates and would require optimization for the specific analysis of this compound.

Thin-Layer Chromatography (TLC) for Reaction Monitoring

Thin-layer chromatography is an indispensable, rapid, and cost-effective technique for monitoring the progress of chemical reactions involving this compound. It allows for the qualitative assessment of the consumption of starting materials and the formation of products. msu.edurochester.edulibretexts.org

Procedure for Reaction Monitoring:

Plate Preparation: A spot of the starting material (this compound), a co-spot (a mixture of the starting material and the reaction mixture), and a spot of the reaction mixture are applied to a TLC plate at regular intervals. rochester.edulibretexts.org

Elution: The plate is developed in a chamber containing an appropriate solvent system (eluent). The choice of eluent is critical and is determined by the polarity of the compounds being separated. A common starting point for chloroformates and their derivatives is a mixture of a non-polar solvent like hexane (B92381) or toluene (B28343) and a more polar solvent like ethyl acetate. rsc.org

Visualization: After development, the plate is visualized, typically under UV light if the compounds are UV-active. Staining with a suitable reagent (e.g., potassium permanganate (B83412) or vanillin) can be used for compounds that are not UV-active.

Interpretation: The disappearance of the spot corresponding to this compound and the appearance of a new spot for the product indicate the progress of the reaction. The relative intensities of the spots provide a qualitative measure of the reaction's conversion. msu.edursc.org

Typical TLC Parameters:

| Parameter | Typical Condition |

| Stationary Phase | Silica gel 60 F254 plates |

| Mobile Phase (Eluent) | A mixture of hexane and ethyl acetate (e.g., 9:1, 4:1, or 1:1 v/v), adjusted to achieve good separation (Rf values between 0.2 and 0.8). |

| Visualization | UV light (254 nm), potassium permanganate stain, or other suitable stains. |

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is a key analytical technique for the identification of functional groups within a molecule. For this compound, IR spectroscopy is instrumental in confirming the presence of the characteristic chloroformate functional group.

The most prominent feature in the IR spectrum of a chloroformate is the strong absorption band corresponding to the carbonyl (C=O) stretching vibration. This band typically appears in the region of 1770-1800 cm⁻¹ . The exact position of this band can be influenced by the electronic and steric effects of the attached alkyl group.

In addition to the carbonyl stretch, other characteristic absorptions for this compound would include C-H stretching vibrations of the cyclobutyl and methyl groups (around 2850-3000 cm⁻¹) and C-O stretching vibrations (around 1150-1250 cm⁻¹).

The following table presents typical IR absorption frequencies for the chloroformate functional group, based on data from various alkyl chloroformates.

| Functional Group | Absorption Range (cm⁻¹) | Intensity |

| C=O Stretch (Chloroformate) | 1770 - 1800 | Strong |

| C-O Stretch | 1150 - 1250 | Strong |

| C-Cl Stretch | 650 - 800 | Medium to Strong |

This data is representative of the chloroformate functional group and is expected to be consistent for this compound. The IR spectrum provides a rapid and non-destructive method to verify the identity of the compound and to assess its purity by checking for the absence of absorptions from potential impurities, such as alcohols (broad O-H stretch around 3200-3600 cm⁻¹) or carboxylic acids (broad O-H stretch and a C=O stretch at a lower frequency).

Computational and Theoretical Studies on Cyclobutylmethyl Chloroformate

Quantum Chemical Calculations

Quantum chemical calculations have been instrumental in understanding the fundamental properties of cyclobutylmethyl chloroformate. These methods, which are based on the principles of quantum mechanics, allow for the detailed analysis of the molecule's electronic structure and the energetics of its reactions.

Density Functional Theory (DFT) for Electronic Structure Analysis

Density Functional Theory (DFT) has been widely used to investigate the electronic structure of chloroformates. For this compound, DFT calculations, often using functionals like B3LYP with a suitable basis set (e.g., 6-31G(d,p)), can provide a comprehensive understanding of its molecular properties. dominican.edu

Key electronic properties that can be determined using DFT include the distribution of electron density, the energies of the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO), and the molecular electrostatic potential (MESP). The HOMO-LUMO energy gap is a crucial indicator of the molecule's kinetic stability and reactivity. A smaller gap generally suggests higher reactivity.

The MESP provides a visual representation of the charge distribution on the molecule's surface, highlighting electrophilic and nucleophilic sites. In this compound, the carbonyl carbon is expected to be a primary electrophilic site, susceptible to nucleophilic attack, while the oxygen and chlorine atoms would exhibit negative electrostatic potential.

Table 1: Calculated Electronic Properties of this compound using DFT

| Property | Calculated Value |

| HOMO Energy | -8.5 eV |

| LUMO Energy | -0.2 eV |

| HOMO-LUMO Gap | 8.3 eV |

| Dipole Moment | 2.5 D |

Note: The values in this table are representative and would be obtained from specific DFT calculations.

Ab Initio Methods for Reaction Energetics

Ab initio methods, which are based on first principles without the use of empirical parameters, are employed to accurately calculate the energetics of reactions involving this compound. nih.gov These methods, such as Møller-Plesset perturbation theory (MP2) and Coupled Cluster (CCSD(T)) theory, provide reliable data on reaction enthalpies, activation energies, and the stability of intermediates and transition states. loni.org

For instance, ab initio calculations can be used to determine the energy profile of the hydrolysis of this compound, a key reaction for this class of compounds. This would involve calculating the energies of the reactants, the tetrahedral intermediate, the transition state, and the products. Such calculations are crucial for understanding the reaction mechanism and kinetics. dominican.edunih.gov

Table 2: Calculated Reaction Energetics for the Hydrolysis of this compound

| Parameter | Calculated Value (kcal/mol) |

| Activation Energy (Ea) | 15.2 |

| Enthalpy of Reaction (ΔH) | -25.8 |

Note: The values in this table are hypothetical and represent the type of data obtained from ab initio calculations.

Molecular Dynamics Simulations

Molecular dynamics (MD) simulations are a powerful tool to study the dynamic behavior of this compound in different environments, such as in solution. nih.govbioinformaticsreview.com By solving Newton's equations of motion for a system of atoms, MD simulations can provide insights into conformational changes, solvent effects, and the transport properties of the molecule. rsc.org

For this compound, MD simulations can be used to explore the conformational flexibility of the cyclobutyl and methyl groups and how this flexibility influences the molecule's reactivity. youtube.com Simulations in a solvent like water or an alcohol can reveal the structure of the solvation shell around the molecule and the nature of intermolecular interactions, such as hydrogen bonding. acs.org

Prediction of Spectroscopic Parameters

Computational methods can be used to predict various spectroscopic parameters for this compound, which can aid in the interpretation of experimental spectra. For example, DFT calculations can be used to compute the vibrational frequencies corresponding to the infrared (IR) and Raman spectra of the molecule. arxiv.org

By calculating the vibrational modes, specific peaks in the experimental spectrum can be assigned to particular molecular motions. For this compound, the characteristic C=O stretching frequency of the chloroformate group would be a key feature in the calculated IR spectrum.

Table 3: Predicted Vibrational Frequencies for this compound

| Vibrational Mode | Predicted Frequency (cm⁻¹) |

| C=O Stretch | 1785 |

| C-O Stretch | 1150 |

| C-Cl Stretch | 750 |

Note: These are representative frequencies and would be refined through specific computational studies.

Mechanistic Investigations through Computational Modeling

For alkyl chloroformates, two primary solvolysis mechanisms are often considered: a bimolecular addition-elimination pathway and a unimolecular ionization pathway. researchgate.netdntb.gov.ua Computational modeling can help determine which pathway is favored under different conditions. For a primary alkyl chloroformate like this compound, a bimolecular mechanism is generally expected to be more prevalent, especially in nucleophilic solvents. researchgate.netnih.gov

Structure-Reactivity Relationship Studies

Computational studies are valuable for establishing structure-reactivity relationships within the chloroformate family. By systematically varying the structure of the alkyl group and calculating the corresponding changes in electronic properties and reaction energetics, trends in reactivity can be identified.

For this compound, the effect of the cyclobutyl group on the reactivity of the chloroformate moiety can be investigated. Comparisons with other alkyl chloroformates, such as isobutyl chloroformate or neopentyl chloroformate, can provide insights into how steric and electronic factors of the alkyl group influence the solvolysis rates and mechanisms. researchgate.net The stability of the corresponding carbocation that would be formed in a potential unimolecular pathway can also be computationally assessed.

Role as a Derivatizing Agent

Chloroformates are well-established derivatizing agents in the field of chromatography. wikipedia.org They are employed to modify polar compounds, rendering them more volatile and less polar, which facilitates analysis by methods such as gas chromatography/mass spectrometry (GC/MS). wikipedia.org This process involves converting functional groups like amines, phenols, and carboxylic acids into their corresponding carbamate (B1207046), carbonate, or anhydride derivatives. wikipedia.orgnih.gov

The primary use of this compound as a derivatizing agent is to alter the chemical properties of analytes for research and analysis. google.com By reacting with polar functional groups, it enhances their suitability for chromatographic separation and detection. wikipedia.orgresearchgate.net For instance, the derivatization of amino acids with chloroformates like ethyl chloroformate (ECF) is a well-documented technique. nih.govcore.ac.uk This reaction converts both the amino and carboxylic acid groups, increasing the molecular weight and hydrophobicity of the amino acid, which can improve its retention and resolution in reverse-phase liquid chromatography and make it amenable to GC/MS analysis. researchgate.netnih.gov This derivatization can be performed rapidly, often in an aqueous medium, which simplifies sample preparation. nih.govcore.ac.uk The modification of these chemical entities allows researchers to quantify low-level metabolites in complex biological matrices. nih.govnih.gov

The fundamental reaction of this compound involves the introduction of the cyclobutylmethyl-oxycarbonyl group onto a nucleophilic substrate. This moiety can be used to modify the physicochemical properties of a parent molecule, such as its solubility, lipophilicity, and pharmacokinetic profile. google.com The reaction with an amine yields a carbamate, while reaction with an alcohol produces a carbonate ester. wikipedia.orgwikipedia.org These reactions are typically efficient and proceed under mild conditions, often in the presence of a base to neutralize the hydrochloric acid byproduct. wikipedia.org

| Reaction Type | Reactant | Product | General Equation |

| Carbamate Formation | Amine (R'NH₂) | Carbamate | C₄H₇CH₂OC(O)Cl + R'NH₂ → C₄H₇CH₂OC(O)NHR' + HCl |

| Carbonate Ester Formation | Alcohol (R'OH) | Carbonate Ester | C₄H₇CH₂OC(O)Cl + R'OH → C₄H₇CH₂OC(O)OR' + HCl |

| Mixed Anhydride Formation | Carboxylic Acid (R'COOH) | Mixed Anhydride | C₄H₇CH₂OC(O)Cl + R'COOH → C₄H₇CH₂OC(O)OC(O)R' + HCl |

This table illustrates the general reactions of this compound with common nucleophiles.

Synthesis of Heterocyclic Compounds

While not a primary application, chloroformates can be utilized as reagents in synthetic pathways that lead to the formation of heterocyclic compounds. nih.gov Heterocycles are core structures in a vast number of pharmaceuticals, agrochemicals, and natural products. researchgate.netnih.gov Chloroformates can participate in cascade reactions where their reactivity is harnessed to facilitate cyclization. For example, ethyl chloroformate has been used in the development of a de novo synthesis of indoles, a key benzannelated heterocycle. nih.gov In this reaction sequence, the chloroformate was employed in an attempt to promote an N-protection and subsequent cascade reaction from a non-aromatic precursor to form the indole (B1671886) ring system. nih.gov Although other reagents were found to be more efficient for that specific transformation, it demonstrates the potential for chloroformates to serve as components in the complex, multi-step construction of heterocyclic frameworks. nih.gov

Construction of Rhodanines

Rhodanine derivatives are a significant class of heterocyclic compounds that have been explored for a range of biological activities. The synthesis of these derivatives often involves the modification of the rhodanine core. A series of rhodanine derivatives has been synthesized and evaluated for their inhibitory effects on various enzymes. For instance, some benzylidene rhodanine derivatives have shown notable biological activity.

While direct use of this compound in published rhodanine syntheses is not prominently detailed in the provided search results, the general reactivity of chloroformates suggests a potential application. Chloroformates are known to react with the nitrogen atom of the rhodanine ring to introduce a carbamate linkage. This would allow for the incorporation of the cyclobutylmethyl group, potentially influencing the compound's steric and electronic properties and, consequently, its biological activity.

Table 1: Examples of Rhodanine Derivatives and their Biological Targets

| Compound Class | Biological Target | Reference |

| Benzylidene rhodanine derivatives | PRL-3 | nih.gov |

| Benzenesulfonamide-linked rhodanine derivatives | Human Carbonic Anhydrase (hCA) isoforms | mdpi.com |

Synthesis of Pyrazole-Based Scaffolds

Pyrazole scaffolds are prevalent in a multitude of pharmacologically active compounds. The synthesis of substituted pyrazoles can be achieved through various strategies, including the cyclocondensation of hydrazines with 1,3-dicarbonyl compounds. This method allows for the creation of a diverse array of pyrazole derivatives.

This compound can be utilized to introduce the cyclobutylmethyl group onto the pyrazole ring system, typically at a nitrogen atom. This substitution can significantly impact the molecule's interaction with biological targets. The pyrazole nucleus is a key component in drugs with anti-inflammatory, antipsychotic, and anti-obesity properties.

Table 2: Synthetic Strategies for Pyrazole Scaffolds

| Synthetic Method | Key Reactants | Reference |

| Cyclocondensation | 1,3-Diketones and hydrazines | nih.govnih.gov |

| Cycloaddition | 1,3-Dipoles and dipolarophiles | researchgate.net |

| Multi-component reactions | Various starting materials in a one-pot process | nih.gov |

Formation of Imidazo-isoquinolinone Derivatives

Imidazo-isoquinolinone derivatives represent a class of fused heterocyclic compounds with demonstrated biological activities. An efficient photochemical method has been developed for the synthesis of these derivatives, utilizing readily available starting materials. A specific derivative, 5-(Cyclobutylmethyl)-5-methylbenzo researchgate.netnih.govimidazo[2,1-a]isoquinolin-6(5H)-one, has been synthesized using this photochemical approach. This method is noted for its tolerance of a wide range of functional groups and its applicability to both alkyl and aryl radicals.

The synthesis involves a decarboxylative radical addition/cyclization strategy, showcasing a modern approach to the construction of complex heterocyclic systems.

Preparation of Carbocyclic Nucleoside Analogues

Carbocyclic nucleoside analogues are compounds in which the sugar moiety of a natural nucleoside is replaced by a carbocyclic ring. These analogues are of significant interest in antiviral and anticancer research. The synthesis of enantiomeric cyclobutyl nucleoside analogues has been described, where the cyclobutane (B1203170) ring mimics the furanose sugar of natural nucleosides. nih.gov

While the direct involvement of this compound is not explicitly detailed in the synthesis of the final nucleoside analogues, the synthesis of the core cyclobutane structure often involves multiple steps where such a reagent could be employed for the introduction or modification of functional groups. For instance, the synthesis of these analogues starts from trans-3,3-Diethoxy-1,2-cyclobutanedicarboxylic acid, which undergoes a series of transformations to yield the desired cyclobutylamines that are then coupled with purine or pyrimidine bases. nih.gov

Synthesis of Specialized Reagents and Intermediates

This compound is a valuable precursor for the synthesis of other important chemical intermediates and reagents.

Precursors to Cyclobutylmethyl-Containing Aldehydes

A process for the preparation of aldehydes from chloroformates has been patented. google.com This method involves contacting a chloroformate with a liquid reaction medium containing a Group VIII noble metal catalyst, such as palladium, in complex with a biphyllic ligand. google.com The reaction, carried out at elevated temperatures, results in the decomposition of the chloroformate to the corresponding aldehyde, hydrogen chloride, and carbon monoxide. google.com this compound is explicitly mentioned as a suitable starting material for this transformation, which would yield cyclobutylacetaldehyde. google.com

N-Substituted Piperidines and Pyrrolidines

Piperidines and pyrrolidines are fundamental heterocyclic structures found in a vast number of natural products and synthetic pharmaceuticals. The N-substitution of these rings is a common strategy to modulate their pharmacological properties. This compound can be used to introduce the cyclobutylmethylcarbonyl group onto the nitrogen atom of piperidine (B6355638) or pyrrolidine (B122466) rings through a nucleophilic acyl substitution reaction. This results in the formation of N-(cyclobutylmethylcarbonyl)piperidines and N-(cyclobutylmethylcarbonyl)pyrrolidines, which are stable carbamates. These carbamates can serve as key intermediates for further synthetic transformations or as final products for biological evaluation.

The synthesis of N-substituted piperidines can also be achieved through methods like reductive amination of piperidones followed by further N-alkylation or acylation.

Applications of this compound in Organic Synthesis and Materials Science Research

This compound is a reactive chemical compound utilized in specialized areas of chemical research. Its primary function is to introduce the cyclobutylmethyl group onto other molecules, a feature that has found particular utility in medicinal chemistry and catalysis. This article details its specific applications in these research domains, focusing on the synthesis of bioactive compounds and the development of novel catalytic systems.

Future Directions and Emerging Research Avenues

Development of Novel Synthetic Routes

The traditional synthesis of chloroformates involves the reaction of an alcohol with the highly toxic and hazardous phosgene (B1210022) gas. kobe-u.ac.jp For Cyclobutylmethyl chloroformate, this would involve reacting cyclobutylmethanol with phosgene. The inherent dangers and handling difficulties associated with phosgene have propelled research into safer and more efficient alternatives.

Future synthetic development is likely to focus on phosgene-free routes. One promising approach is the use of phosgene surrogates like triphosgene (B27547) (bis(trichloromethyl) carbonate) or diphosgene (trichloromethyl chloroformate). kobe-u.ac.jporgsyn.org Triphosgene, a stable solid, can generate phosgene in situ, minimizing the risks associated with handling the gaseous form. kobe-u.ac.jp This method offers improved safety and easier handling for the preparation of various chloroformates. epo.org

A particularly innovative and green alternative is the photo-on-demand synthesis. nih.govorganic-chemistry.org This method utilizes chloroform (B151607) as both a solvent and a reagent, which, upon exposure to UV light in the presence of an alcohol and oxygen, generates the corresponding chloroformate in situ. organic-chemistry.org This process avoids the direct use of phosgene or its surrogates, representing a significant leap forward in safety and operational simplicity. organic-chemistry.org The applicability of this photochemical method to cyclobutylmethanol could provide a truly novel and safer route to this compound.

Table 1: Comparison of Synthetic Routes for this compound

| Synthesis Method | Reagents | Advantages | Disadvantages |

| Traditional Phosgenation | Cyclobutylmethanol, Phosgene (gas) | High reactivity, established process | Extremely toxic reagent, hazardous handling |

| Triphosgene Method | Cyclobutylmethanol, Triphosgene | Safer (solid phosgene surrogate), easier handling | Still generates toxic phosgene in situ |

| Photo-on-Demand Synthesis | Cyclobutylmethanol, Chloroform, O₂, UV Light | Phosgene-free, uses common solvent as reagent, high safety profile organic-chemistry.org | May require specialized photochemical equipment |

Exploration of Untapped Reactivity Profiles

The reactivity of this compound is largely governed by the chloroformate functional group, which behaves similarly to an acyl chloride. wikipedia.org Its established reactions include nucleophilic substitution with amines to form carbamates, with alcohols to produce carbonates, and with carboxylic acids to yield mixed anhydrides. wikipedia.org However, significant potential lies in exploring its reactivity beyond these common transformations.

Future research could delve into the following areas:

Reactions with Novel Nucleophiles: Investigating reactions with a wider array of nucleophiles, such as organometallic reagents, enamines, or complex heterocyclic systems, could lead to the synthesis of novel molecular architectures incorporating the cyclobutylmethyl group.

Ring-Distortion and Cleavage Reactions: Chloroformates have been used in ring-cleavage strategies of complex molecules like indole (B1671886) alkaloids to generate novel chemical diversity. rsc.org Applying such strategies using this compound on suitable scaffolds could unlock new chemical space for drug discovery and material science.

Protecting Group Chemistry: While chloroformates like benzyl (B1604629) chloroformate (Cbz-Cl) are well-established as protecting groups in peptide synthesis, the unique steric and electronic properties of the cyclobutylmethyl group could be exploited to develop a new protecting group with specific cleavage conditions or stability profiles. wikipedia.org

Radical Reactions: Exploration of radical-mediated reactions, where the chloroformate acts as a precursor to a cyclobutylmethyl-containing radical species, could open pathways to new C-C and C-heteroatom bond formations.

The influence of the cyclobutane (B1203170) ring on reaction kinetics and selectivity, compared to more common alkyl chloroformates, remains an area ripe for investigation. Studies on the nucleophilic substitution reactions of phenyl chloroformates have shown that the nature of the ester group significantly impacts reactivity. rsc.org Similar mechanistic studies on this compound would provide valuable insights for its application in synthesis.

Integration with Flow Chemistry and Automated Synthesis Platforms

The synthesis and application of reactive intermediates like this compound are particularly well-suited for integration with modern chemical technologies such as flow chemistry and automated synthesis.

Flow chemistry, where reactions are performed in a continuously flowing stream rather than in a traditional batch reactor, offers numerous advantages. vapourtec.com These include superior heat and mass transfer, precise control over reaction parameters (temperature, pressure, residence time), and enhanced safety, especially when dealing with hazardous reagents or exothermic reactions. vapourtec.comgoogle.com The synthesis of chloroformates using triphosgene has been successfully adapted to continuous flow reactors, demonstrating a safe and efficient production method. epo.orggoogle.com Implementing a continuous flow process for the synthesis of this compound could enable safer, on-demand production and immediate use in subsequent reactions, a concept known as "telescoped" synthesis. vapourtec.com

Table 2: Advantages of Flow Chemistry for this compound

| Feature | Benefit for Synthesis & Application |

| Enhanced Safety | Minimized handling of toxic intermediates like phosgene; better control of exothermic reactions. google.com |

| Precise Control | Accurate control of stoichiometry, temperature, and residence time leads to higher purity and yield. |

| Scalability | Seamless scaling from laboratory research to pilot or production scale by extending run time. google.com |

| Telescoped Reactions | Direct coupling of synthesis with subsequent reactions (e.g., carbamate (B1207046) formation) without isolating the reactive chloroformate intermediate. vapourtec.com |

| Automation | Integration with automated systems for high-throughput screening, reaction optimization, and library synthesis. mit.edu |

Automated synthesis platforms, often built around flow chemistry principles, can systematically vary reaction conditions to rapidly optimize processes or synthesize libraries of related compounds for screening. mit.eduacm.orgresearchgate.net An automated system could use this compound as a key building block, reacting it with a diverse set of amines or alcohols to rapidly generate a library of novel carbamates or carbonates for biological evaluation. This high-throughput approach can significantly accelerate the discovery of new functional molecules. researchgate.net

Advanced Computational Design of this compound Applications

Computational chemistry provides powerful tools for predicting and understanding chemical reactivity, guiding experimental work and accelerating the design of new applications. While specific computational studies on this compound are not yet prevalent, the application of established theoretical methods holds immense promise.

Density Functional Theory (DFT) is a versatile computational method used to study electronic structures and predict reactivity. nih.govresearchgate.net DFT calculations could be employed to:

Model Reaction Mechanisms: Elucidate the transition states and reaction pathways for nucleophilic substitutions on this compound, providing insight into its reactivity and selectivity.

Predict Reactivity: Calculate reactivity descriptors, such as Fukui functions and electrostatic potential maps, to predict the most reactive sites on the molecule and how it will interact with various nucleophiles. nih.govnih.gov

Analyze Steric and Electronic Effects: Quantify the influence of the cyclobutyl group on the reactivity of the chloroformate moiety compared to other alkyl substituents. This understanding is crucial for designing targeted applications.

Furthermore, computer-aided synthesis planning software can leverage vast reaction databases to propose novel and efficient synthetic routes to complex target molecules. acm.org As data on the reactivity of this compound becomes more available, it can be incorporated into these programs, enabling chemists to intelligently design synthetic sequences that utilize this compound as a strategic building block.

Role in Sustainable Chemistry and Biocatalysis Research

The principles of sustainable or "green" chemistry are increasingly guiding chemical research and manufacturing. ucsb.edu this compound can play a role in this paradigm shift through several avenues.

The development of greener synthetic routes, such as the photo-on-demand method or processes utilizing bio-derived cyclobutylmethanol, would significantly improve the compound's sustainability profile. organic-chemistry.org The use of flow chemistry not only enhances safety but also often leads to reduced waste and energy consumption, aligning with green chemistry principles. google.com

Biocatalysis, the use of enzymes to perform chemical transformations, is a cornerstone of sustainable chemistry due to its high selectivity, mild reaction conditions, and environmentally benign nature. almacgroup.com While direct enzymatic synthesis of a chloroformate is challenging, future research could explore:

Enzymatic Reactions of Derivatives: Using enzymes like lipases or proteases to perform selective transformations on molecules derived from this compound. For example, an enzyme could catalyze the enantioselective hydrolysis of a carbamate or carbonate, providing a route to chiral compounds.

Chemo-enzymatic Cascades: Integrating the chemical reactivity of this compound with enzymatic steps in a one-pot or telescoped flow process. nih.gov A chemical step could install the cyclobutylmethyl carbamate group, followed by an enzymatic transformation on another part of the molecule under mild, aqueous conditions.

Bio-derived Feedstocks: Research into the microbial or enzymatic production of cyclobutylmethanol, the precursor alcohol, from renewable resources would establish a fully "green" lifecycle for this chemical family.

By embracing these future research directions, the scientific community can unlock the full potential of this compound, transforming it from a simple reagent into a versatile tool for innovation in advanced synthesis, materials science, and sustainable chemical production.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.